(S)-3-Cyano-5-methylhexanoic acid ethyl ester
Overview
Description
(S)-3-Cyano-5-methylhexanoic acid ethyl ester is a useful research compound. Its molecular formula is C10H17NO2 and its molecular weight is 183.25 g/mol. The purity is usually 95%.
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Scientific Research Applications
Enzymatic Production for Pregabalin Synthesis :
- This compound is a valuable synthetic intermediate for pregabalin, an important pharmaceutical drug. Enzymatic methods using immobilized lipase from Pseudomonas cepacia have been developed for its production. These methods demonstrate high efficiency and are suitable for large-scale production (Zheng et al., 2012).
Biocatalytic Routes Using Novel Microbial Strains :
- Novel biocatalytic routes have been developed using newly isolated microbial strains like Arthrobacter sp. These methods enhance the synthesis process's feasibility for industrial applications, showcasing the role of microbial biocatalysts in producing this compound (Zheng et al., 2014).
Chemoenzymatic Manufacturing Processes :
- A chemoenzymatic manufacturing process using Lipolase, a commercially available lipase, for the production of (S)-3-Cyano-5-methylhexanoic acid ethyl ester has been developed. This process is more efficient and reduces organic solvent usage, highlighting its potential in sustainable manufacturing (Martínez et al., 2008).
Engineering of Enzymes for Improved Biosynthesis :
- The engineering of enzymes like Thermomyces lanuginosus lipase has been done to improve their activity for the efficient biosynthesis of this compound. Such modifications make enzymes more effective for industrial-scale synthesis (Li et al., 2014).
Optimization of Esterase Production :
- The optimization of esterase production by organisms like Morgarella morganii has been studied, demonstrating the importance of optimizing biocatalytic processes for efficient production of pharmaceutical intermediates (Yuguo, 2012).
Application in Sustainable Biocatalytic Procedures :
- Biocatalytic synthesis methods have been explored for producing related branched acid esters, demonstrating the versatility of biocatalysis in creating a variety of chemical compounds (Montiel et al., 2021).
properties
IUPAC Name |
ethyl (3S)-3-cyano-5-methylhexanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2/c1-4-13-10(12)6-9(7-11)5-8(2)3/h8-9H,4-6H2,1-3H3/t9-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBQBMWWPFBMMOD-VIFPVBQESA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(CC(C)C)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C[C@H](CC(C)C)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-3-Cyano-5-methylhexanoic acid ethyl ester |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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